![molecular formula C14H21BN2O2 B13415057 3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1'H,6'H-spiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]](/img/structure/B13415057.png)
3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1'H,6'H-spiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1’H,6’H-spiro[cyclopropane-1,5’-pyrrolo[1,2-b]pyrazole] is a complex organic compound that features a unique spirocyclic structure. This compound is notable for its incorporation of a dioxaborolane moiety, which is a boron-containing heterocycle. The presence of boron in organic compounds often imparts unique reactivity and properties, making such compounds valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1’H,6’H-spiro[cyclopropane-1,5’-pyrrolo[1,2-b]pyrazole] typically involves multiple steps, starting from simpler organic precursorsThe reaction conditions often require the use of palladium catalysts and specific ligands to facilitate the formation of the boron-containing ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while ensuring consistency and safety .
Chemical Reactions Analysis
Types of Reactions
3’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1’H,6’H-spiro[cyclopropane-1,5’-pyrrolo[1,2-b]pyrazole] undergoes various types of chemical reactions, including:
Oxidation: The boron moiety can be oxidized to form boronic acids.
Reduction: Reduction reactions can modify the spirocyclic core or the dioxaborolane ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boron center.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions often require specific solvents and temperature conditions to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boron moiety typically yields boronic acids, while substitution reactions can introduce various functional groups at the boron center .
Scientific Research Applications
3’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1’H,6’H-spiro[cyclopropane-1,5’-pyrrolo[1,2-b]pyrazole] has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1’H,6’H-spiro[cyclopropane-1,5’-pyrrolo[1,2-b]pyrazole] involves its interaction with specific molecular targets and pathways. The boron moiety can form reversible covalent bonds with biological molecules, which can modulate their activity. This property is particularly useful in enzyme inhibition and as a ligand in receptor binding studies .
Comparison with Similar Compounds
Similar Compounds
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
What sets 3’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1’H,6’H-spiro[cyclopropane-1,5’-pyrrolo[1,2-b]pyrazole] apart from these similar compounds is its unique spirocyclic structure, which imparts distinct reactivity and stability. The combination of the spirocyclic core with the boron-containing dioxaborolane ring makes it a versatile compound in various chemical transformations and applications .
Properties
Molecular Formula |
C14H21BN2O2 |
|---|---|
Molecular Weight |
260.14 g/mol |
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[1,6-dihydropyrrolo[1,2-b]pyrazole-5,1'-cyclopropane] |
InChI |
InChI=1S/C14H21BN2O2/c1-12(2)13(3,4)19-15(18-12)10-8-16-17-9-14(5-6-14)7-11(10)17/h7-8,16H,5-6,9H2,1-4H3 |
InChI Key |
UQQZEYMWIVKINH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CNN3C2=CC4(C3)CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Phosphonic acid, [[[2-[methyl(methylsulfonyl)amino]-2-oxoethyl]amino]methyl]-](/img/structure/B13414981.png)
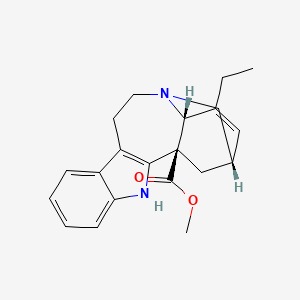
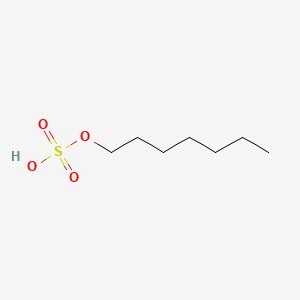
![4-[4-(2-Nitrophenyl)-1-piperazinyl]phenol](/img/structure/B13414994.png)
![(S)-[1-[[Cyclohexyl[(cyclohexylamino)carbonyl]amino]carbonyl]-2-methylpropyl]carbamic Acid Phenylmethyl Ester](/img/structure/B13415001.png)

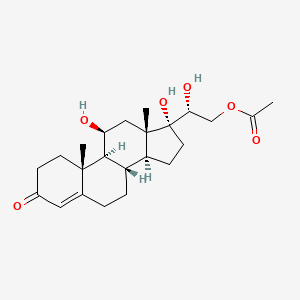

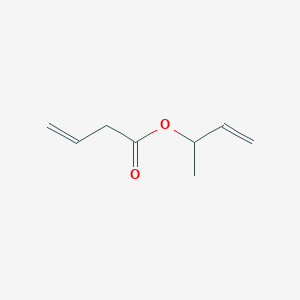
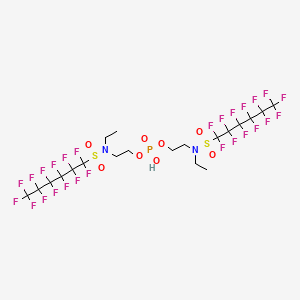
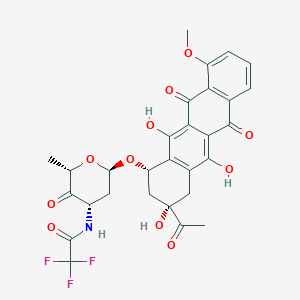
![tetrasodium;(3E)-5-amino-3-[[4-[4-[(2Z)-2-(8-amino-1-oxo-3,6-disulfonatonaphthalen-2-ylidene)hydrazinyl]phenyl]phenyl]hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B13415051.png)

